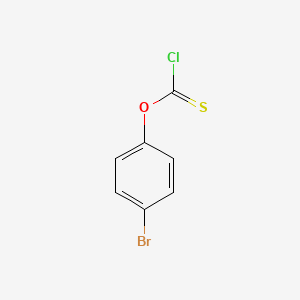
4-Bromophenyl chlorothioformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl chlorothioformate is a chemical compound that consists of 4 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, 1 Sulfur atom, 1 Chlorine atom, and 1 Bromine atom .
Synthesis Analysis
The synthesis of 4-Bromophenyl chlorothioformate can be achieved from Thiophosgene and 4-Bromophenol . In addition, it has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .Molecular Structure Analysis
The molecular weight of 4-Bromophenyl chlorothioformate is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the formula . The molecular weight is 251.53 .Chemical Reactions Analysis
4-Bromophenyl chlorothioformate has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromophenyl chlorothioformate include a molecular weight of 251.53 and a density of 1.722±0.06 g/cm3 .Applications De Recherche Scientifique
Radiation Protection Features of Mannich Bases Research on Mannich bases, including those with a 4-bromophenyl component, has shown significant promise in radiation protection. The study by Yılmaz, Kavaz, and Gul (2020) explores the photon and charged particles protecting features of Mannich bases, highlighting the superior radiation shielding capabilities of compounds with 4-bromophenyl variations. This suggests the potential of 4-Bromophenyl chlorothioformate derivatives in developing protective agents against radiation in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).
Advancements in MALDI Imaging Goodwin et al. (2010) discuss the use of a solvent-free dry matrix coating for quantitative matrix-assisted laser desorption ionization imaging (MALDI MSI) of a derivative of 4-Bromophenyl chlorothioformate. This technique allows for enhanced imaging and analysis of drug distribution in rat brain tissues, offering insights into the localization and concentration of drugs in specific brain regions. This method represents a significant step forward in drug discovery and neuropharmacological research (Goodwin et al., 2010).
Biodegradation of Bromophenols The study conducted by Sahoo, Ghosh, and Pakshirajan (2013) investigates the biodegradation of 4-bromophenol by Arthrobacter chlorophenolicus A6T in a newly designed packed bed reactor. This research is crucial in understanding the environmental fate of bromophenols, providing a foundation for developing effective bioremediation strategies for contaminants listed as priority pollutants by the U.S. EPA (Sahoo, Ghosh, & Pakshirajan, 2013).
Electrophilic Substitution and Electron Transfer Reactions Xiang et al. (2020) delve into the transformation of bromophenols through aqueous chlorination, identifying electrophilic substitution and single-electron transfer reactions as key mechanisms. This study not only sheds light on the environmental behavior of bromophenols but also provides insights into the formation of halogenated disinfection byproducts, a concern for water treatment processes (Xiang et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds have been studied for their antimicrobial and antiproliferative activities .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor-positive human breast adenocarcinoma cancer cell line (mcf7) .
Biochemical Pathways
Related compounds have been found to block the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The compound’s molecular weight is 251.53 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown promising results in in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species .
Propriétés
IUPAC Name |
O-(4-bromophenyl) chloromethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClOS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXUTIWIPCHCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=S)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

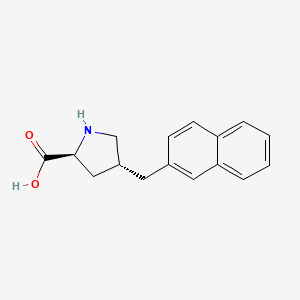
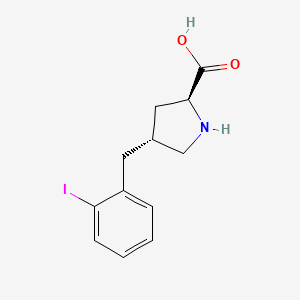
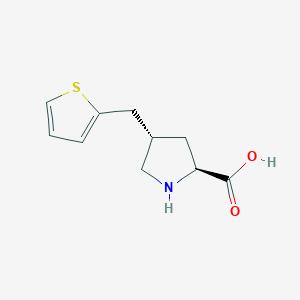
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3208467.png)
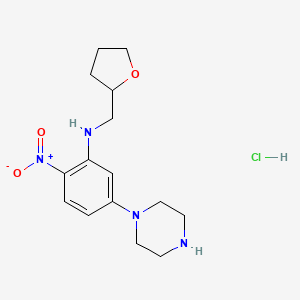
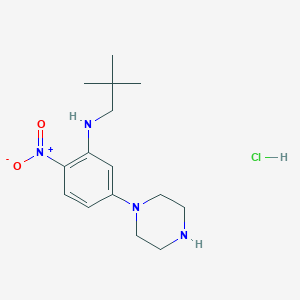
![4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B3208489.png)
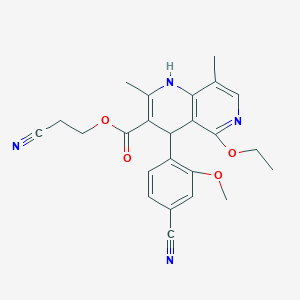
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/structure/B3208504.png)


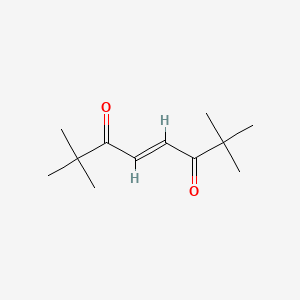
![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B3208540.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3208547.png)